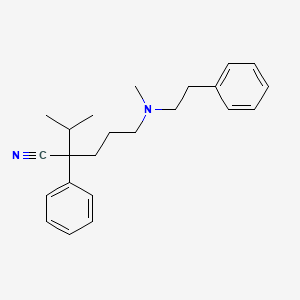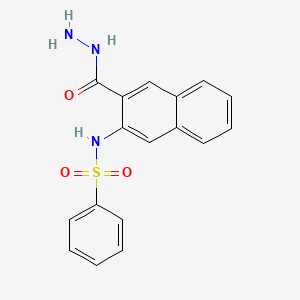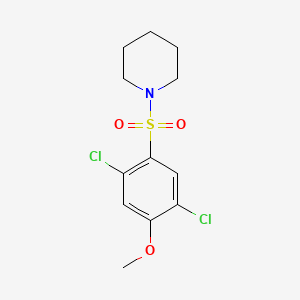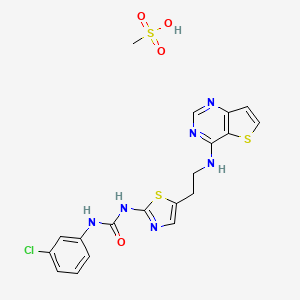
18BIOder
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18BIOder is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a hydroxyamino group, and a methyl group attached to the indole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18BIOder typically involves multi-step organic reactions. One common method includes the chlorination of 7-methylindole followed by the introduction of the hydroxyamino group through a series of substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 18BIOder undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Scientific Research Applications
18BIOder has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 18BIOder involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
- 6-Chloro-3-amino-7-methylindol-2-one
- 6-Chloro-3-nitro-7-methylindol-2-one
- 6-Bromo-3-(hydroxyamino)-7-methylindol-2-one
Comparison: Compared to its analogs, 18BIOder exhibits unique properties due to the presence of the hydroxyamino group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents.
Properties
CAS No. |
275374-93-1 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
6-chloro-7-methyl-3-nitroso-1H-indol-2-ol |
InChI |
InChI=1S/C9H7ClN2O2/c1-4-6(10)3-2-5-7(4)11-9(13)8(5)12-14/h2-3,11,13H,1H3 |
InChI Key |
PNSCLWDBNGJLCG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1NC(=C2N=O)O)Cl |
Isomeric SMILES |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Canonical SMILES |
CC1=C(C=CC2=C(C(=O)N=C12)NO)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
18BIOder; 18-BIOder; 18 BIOder; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine;hydrochloride](/img/structure/B1663872.png)









